3-Aminotetrahydro-2H-pyran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminooxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717400 | |
| Record name | 2-Amino-1,5-anhydro-2,4-dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33318-88-6 | |
| Record name | 2-Amino-1,5-anhydro-2,4-dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Aminotetrahydro 2h Pyran 4 Ol and Its Analogs
Established Reaction Pathways for the Core Oxacyclic Skeleton Formation
The construction of the tetrahydropyran (B127337) (THP) ring is a foundational aspect of synthesizing 3-aminotetrahydro-2H-pyran-4-ol. bohrium.com The THP ring is a common subunit in numerous natural products, including polyether antibiotics and marine toxins. researchgate.net A variety of synthetic strategies have been developed to create this saturated six-membered oxygen heterocycle, ranging from cyclization reactions to transformations of existing cyclic precursors.
Nucleophilic Addition and Substitution Approaches
Nucleophilic addition is one of the most fundamental reactions of carbonyl groups, leading to a change in the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comyoutube.com This principle is widely applied in the synthesis of cyclic ethers. Intramolecular hydroalkoxylation, which involves the addition of a hydroxyl group to an olefin, is a powerful method for constructing tetrahydropyran rings. organic-chemistry.org For instance, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins can tolerate a wide array of functional groups, making it a versatile approach. organic-chemistry.org
Another prominent strategy is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde to form a 4-hydroxytetrahydropyran. bohrium.comorganic-chemistry.org This reaction can be catalyzed by various acids, such as phosphomolybdic acid or indium(III) chloride, and often proceeds with high stereoselectivity. organic-chemistry.org
| Reaction Type | Catalyst/Reagent | Key Features |
| Intramolecular Hydroalkoxylation | Platinum complexes, Cobalt complexes, Lanthanide triflates | Tolerates various functional groups. organic-chemistry.org |
| Prins Cyclization | Brønsted acids, Lewis acids (e.g., InCl₃, Re(VII) complexes) | Forms highly substituted 4-hydroxytetrahydropyrans stereoselectively. organic-chemistry.org |
| Nucleophilic Addition to Enol Ethers | Activated aldehydes/ketones | Three-component coupling of 2-methylenetetrahydropyrans provides an efficient route to functionalized THP derivatives. nih.gov |
Reductive Amination Strategies from Pyranone Precursors
Reductive amination is a highly effective method for forming amines from carbonyl compounds and is a cornerstone of amine synthesis. organic-chemistry.org This two-step process, which can often be performed in one pot, involves the initial formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by reduction to the target amine. organic-chemistry.org
In the context of this compound synthesis, a suitable precursor is a tetrahydropyranone, specifically a derivative of tetrahydro-4H-pyran-4-one. The reaction with an amine source (like ammonia or an ammonium salt) forms an intermediate which is then reduced in situ. A variety of reducing agents can be employed for this transformation.
Common Reducing Agents for Reductive Amination:
Sodium borohydride (NaBH₄): A mild and selective reducing agent.
Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions where the iminium ion is favored.
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent that does not reduce the initial ketone precursor. organic-chemistry.org
Catalytic Hydrogenation (H₂/Catalyst): Utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. organic-chemistry.org
An efficient, directed reductive amination of β-hydroxy-ketones can be used to prepare 1,3-syn-amino alcohols stereoselectively. organic-chemistry.org This is achieved using Ti(iOPr)₄ to coordinate the intermediate imino alcohol, followed by reduction. organic-chemistry.org This strategy is directly applicable to forming the specific stereochemistry often desired in this compound derivatives.
Cyanide Addition and Subsequent Reductive Transformations
The addition of hydrogen cyanide (HCN) to carbonyl compounds to form cyanohydrins is a classic carbon-carbon bond-forming reaction. libretexts.orgresearchgate.net This reaction is reversible and base-catalyzed, requiring free cyanide ions (CN⁻) to act as the nucleophile. libretexts.org
For the synthesis of this compound, this strategy would typically involve:
Cyanohydrin Formation: A suitable pyranone precursor is treated with a cyanide source (e.g., NaCN/acid or trimethylsilyl cyanide) to form a 4-cyano-4-hydroxytetrahydropyran intermediate.
Nitrile Reduction: The nitrile group of the cyanohydrin is then reduced to a primary amine. This transformation effectively converts the original ketone into an aminomethyl group, but for the target molecule, a different precursor would be needed where the cyanide adds to form a 3-amino precursor. More commonly, the cyanohydrin itself is a precursor to an α-hydroxy acid via hydrolysis or a β-amino alcohol via reduction of the nitrile. The reduction of the nitrile group can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com This sequence installs both the hydroxyl and an amino group (as an aminomethyl group) at the same carbon. To obtain the target 3-amino-4-ol structure, a different strategy involving cyanide, such as a Michael addition of cyanide followed by reduction, would be necessary.
Multi-Step Preparations from Functionalized Tetrahydropyran Derivatives
Often, the most practical route to complex molecules involves the stepwise modification of a more readily available, functionalized precursor. Highly functionalized tetrahydropyrans with defined stereochemistry can serve as versatile building blocks. nih.gov For example, 2-amino-1,5-anhydro-2-deoxy-d-glucitol, a functionalized THP, can be prepared via catalytic hydrogenation of an oxazoline derived from D-glucosamine. nih.gov This demonstrates how existing stereocenters in a readily available starting material can be carried through a synthetic sequence.
Another approach starts with the construction of dihydropyrans. A silyl-Prins cyclization, for instance, can produce disubstituted dihydropyrans with excellent stereoselectivity. nih.gov These dihydropyrans contain a double bond that can be further functionalized through various reactions, such as epoxidation followed by ring-opening with an amine, or through dihydroxylation and subsequent conversion of one hydroxyl group to an amine, to install the required 3-amino-4-ol pattern.
Stereoselective and Asymmetric Synthetic Routes to Chiral Forms
Given that this compound possesses at least two chiral centers (at C3 and C4), controlling the stereochemical outcome of the synthesis is paramount for its application in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Chiral Catalyst-Mediated Amination and Hydroxylation
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct formation of enantiopure compounds. mdpi.com These methods can be applied to introduce the amine and hydroxyl groups onto a pre-formed ring with high stereocontrol.
Asymmetric Ketone Reduction: An asymmetric enzymatic reduction of a precursor like 4,4-dimethoxytetrahydro-2H-pyran-3-one using a ketoreductase (KRED) can provide an α-hydroxyketal with high enantioselectivity (>99% ee). researchgate.net This chiral alcohol can then be converted to the corresponding amine with inversion of stereochemistry, thus establishing the desired stereochemical relationship.
Asymmetric Amination: Direct asymmetric amination of C-H bonds is an advanced strategy. A radical relay chaperone approach can achieve enantioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov This multi-catalytic method uses a photocatalyst to selectively excite a chiral copper catalyst complex, which then mediates a regio- and enantioselective hydrogen atom transfer (HAT) followed by stereoselective amination. nih.gov Applying such a strategy to a tetrahydropyranol precursor could, in principle, install the amino group at C3 with high enantiomeric excess.
Asymmetric Hydrogenation: Chiral transition-metal catalysts, often based on iridium or ruthenium, are highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com The reductive amination of a pyranone precursor (as described in 2.1.2) can be rendered asymmetric by using a chiral catalyst and a hydrogen source, leading directly to an enantioenriched aminotetrahydropyran.
| Method | Catalyst/Enzyme Type | Transformation | Key Advantage |
| Asymmetric Ketone Reduction | Ketoreductase (KRED) | Prochiral ketone → Chiral alcohol | Very high enantioselectivity (>99% ee) and green reaction conditions. researchgate.net |
| Asymmetric C-H Amination | Chiral Copper Complex + Photocatalyst | C-H bond → C-N bond | Direct functionalization of unactivated C-H bonds, bypassing pre-functionalized substrates. nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Ir complexes | Imine → Chiral amine | High activity and enantioselectivity for the formation of chiral amines. mdpi.com |
Diastereoselective Reductive Amination for C-N Bond Construction
Diastereoselective reductive amination of a ketone precursor, such as tetrahydro-4H-pyran-4-one, is a direct method for installing the amino group at the C3 position. This strategy relies on the facial selectivity of the reduction of an intermediate imine or enamine, which can be influenced by the existing stereochemistry of the substrate or by the reagents used.
While direct diastereoselective reductive amination on a pre-existing 4-hydroxytetrahydropyranone can be challenging, tandem reactions that form the heterocyclic ring and concurrently establish the stereocenters are effective. For instance, a method involving the alkylation of methyl (2-nitrophenyl)acetate, followed by ozonolysis and catalytic hydrogenation, leads to a tandem sequence. This sequence includes the reduction of a nitro group, condensation to form a cyclic imine, and subsequent reduction. This process has been shown to produce substituted tetrahydroquinolines with high diastereoselectivity, isolating products as single diastereomers. nih.gov A similar strategy, adapted for the tetrahydropyran ring system, would involve an appropriate keto-aldehyde or keto-ester precursor that undergoes intramolecular reductive amination to yield the desired cis- or trans-3-amino-4-hydroxy-tetrahydropyran derivative. The stereochemical outcome is dictated by the thermodynamic stability of the cyclic transition state during the reduction step.
Enantioselective Approaches Employing Chiral Ligands and Catalysts
Enantioselective synthesis is crucial for producing specific stereoisomers of this compound, which often exhibit distinct biological activities. These methods typically involve the use of chiral catalysts or ligands that can differentiate between enantiotopic faces or groups of a prochiral substrate. nih.gov
Transition metal catalysis, particularly with rhodium, ruthenium, iridium, and palladium, complexed with chiral ligands, has been successful in various asymmetric transformations. acs.orgnih.gov For the synthesis of chiral amines, asymmetric hydrogenation of enamines or imines derived from tetrahydro-4H-pyran-4-one analogs is a prominent strategy. The development of modular chiral ligands allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity. nih.gov
For example, novel chiral pyridine–aminophosphine ligands have been synthesized and successfully applied in iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, achieving up to 99% enantiomeric excess (ee). rsc.org Similarly, copper(I) complexes with axially chiral P,N-ligands (Pyrinap) have been shown to be highly efficient in the enantioselective A3-coupling of alkynes, aldehydes, and amines to produce chiral propargylic amines, which are versatile precursors to other chiral amines. nih.gov Applying such catalytic systems to intermediates in the synthesis of this compound could provide a direct route to enantiopure products.
Table 1: Examples of Chiral Ligands in Asymmetric Synthesis
| Ligand Type | Metal | Reaction Type | Enantioselectivity |
|---|---|---|---|
| Pyridine–aminophosphine | Iridium | Asymmetric Hydrogenation | Up to 99% ee |
| Pyrinap | Copper | A3-Coupling | High ee |
This table presents examples of ligand classes and their performance in relevant asymmetric syntheses that could be adapted for the target molecule.
Asymmetric Epoxide Ring Opening and Intramolecular Cyclization
A powerful strategy for constructing the this compound scaffold involves the asymmetric synthesis of a chiral epoxide, followed by a regioselective ring-opening and subsequent intramolecular cyclization. This approach allows for the controlled installation of the amino and hydroxyl groups with defined stereochemistry.
An improved asymmetric synthesis of a triple uptake inhibitor, (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol, exemplifies this methodology. nih.gov The synthesis begins with the creation of a racemic epoxide which is then resolved using hydrolytic kinetic resolution with a Jacobsen's catalyst, yielding the desired (R)-epoxide with 99% ee. nih.gov
The key steps in this synthesis are:
Epoxide Ring Opening: The chiral epoxide undergoes a regioselective ring-opening with a nucleophile, such as vinyl magnesium bromide in the presence of copper(I) iodide, to form a homoallylic alcohol. nih.gov
Intramolecular Cyclization: The resulting intermediate, containing both a hydroxyl group and an olefin, is then subjected to an intramolecular cyclization. This can be achieved through various methods, such as oxymercuration-demercuration or acid-catalyzed cyclization, to form the tetrahydropyran ring and establish the relative stereochemistry of the substituents. nih.gov
This strategy offers excellent control over multiple stereocenters and is adaptable for the synthesis of various analogs by changing the epoxide, the nucleophile, and the cyclization conditions.
Organocatalyzed Cascade Processes for Substituted 3-Amino Tetrahydro-2H-pyran-2-ones
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and cascade reactions, in particular, allow for the rapid construction of complex molecular architectures from simple precursors. For the synthesis of analogs of this compound, such as 3-amino tetrahydro-2H-pyran-2-ones, organocatalyzed cascade processes provide an efficient route.
A notable example is the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones from N-TFA-Gly-Bt and α,β-unsaturated aldehydes. nih.govfigshare.com This reaction proceeds via a cascade mechanism catalyzed by a chiral amine. The process yields the desired products with excellent enantioselectivities, often up to 99% ee. nih.govfigshare.com These tetrahydropyran-2-one products are valuable intermediates that can be further transformed into other derivatives, including substituted 3-aminopiperidin-2-ones, with high stereoselectivity. figshare.com
Aminocatalytic strategies have also been employed to construct diverse and complex thiopyran-piperidone fused rings through a thia-Diels-Alder/nucleophilic ring-closing sequence, demonstrating the versatility of cascade reactions in building heterocyclic systems. nih.gov
Novel Catalytic Systems and Methodological Innovations in Synthesis
Recent advances in catalysis have provided new tools for the synthesis and functionalization of the tetrahydropyran ring system, enabling the construction of complex analogs of this compound with high efficiency and selectivity.
Palladium-Catalyzed Transformations for C-C and C-N Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of tetrahydropyrans has enabled the formation of previously inaccessible C-C and C-N bonds. nih.gov
A significant innovation is the sequential C-H functionalization of aminotetrahydropyrans. This process starts with a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran. acs.orgnih.gov This step is followed by α-alkylation or arylation of the primary amine. The initial γ-C-H arylation is compatible with a wide range of aryl iodides and provides products in moderate to good yields. acs.orgnih.gov The subsequent functionalization at the α-position proceeds with high diastereoselectivity, affording highly substituted aminotetrahydropyrans. acs.orgnih.gov
Table 2: Palladium-Catalyzed C-H Arylation of Aminotetrahydropyran
| Catalyst | Transient Directing Group | Ligand | Yield |
|---|
Data from a study on γ-C-H arylation of aminotetrahydropyran. nih.gov
Tandem Relay Catalysis for Advanced Functionalization
Tandem relay catalysis, where a single catalyst facilitates multiple sequential transformations in one pot, offers a highly efficient approach to molecular complexity. In the context of tetrahydropyran synthesis, palladium-catalyzed Heck-type redox-relay processes have been developed to install stereogenic centers at positions remote from existing functionalities in acyclic alkenol systems with high stereoselectivity. nih.gov
This strategy involves the stereoselective formation of a C-C bond, after which the palladium catalyst "walks" along the alkyl chain via a series of β-hydride elimination and migratory insertion steps. nih.govacs.org The process terminates with an oxidative step, yielding a functionalized product. This methodology has been successfully applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans in excellent selectivity from an enantiopure dihydropyranyl alcohol. nih.govacs.org The resulting products contain versatile functional groups that allow for further derivatization.
The development of such tandem relay systems provides a powerful platform for the advanced functionalization of tetrahydropyran rings, enabling the synthesis of diverse libraries of compounds for biological screening.
Exploration of Green Chemistry Principles in Synthetic Design
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more sustainable materials. researchgate.net These principles are applied through various strategies, including the use of biocatalysis, flow chemistry, and environmentally benign reaction media.
Biocatalysis: Enzymes and whole-cell systems offer a powerful green alternative to traditional chemical synthesis for producing chiral amines and alcohols. nih.govmdpi.com Biocatalytic routes are advantageous due to their high enantioselectivity and regioselectivity, and they operate under mild conditions of temperature and pressure. nih.gov For the synthesis of aminopyranols, enzymes such as amine dehydrogenases (AmDHs) and transaminases can be employed for the asymmetric synthesis of the chiral amine functionality. frontiersin.org This approach not only provides access to enantiomerically pure compounds but also constitutes a greener alternative to methods that may rely on transition metal catalysts. mdpi.combohrium.com The use of enzymes like aminoacylases for the synthesis of N-acyl-amino acids further demonstrates the potential of biocatalysis to replace harsh chemical reagents with more environmentally friendly processes. nih.gov
Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, providing significant advantages in safety, scalability, and control over traditional batch processes. neuroquantology.com In a flow system, reactants are continuously passed through a reactor, which allows for precise control over parameters like temperature, pressure, and residence time. neuroquantology.com This enhanced control is particularly beneficial for managing hazardous intermediates or highly exothermic reactions safely. nih.gov The synthesis of heterocyclic compounds, including tetrahydropyran derivatives, can be streamlined using multi-step flow systems that telescope several reaction steps without isolating intermediates, thus improving time and resource efficiency. neuroquantology.comuc.pt
Sustainable Catalysts and Solvents: A key aspect of green chemistry involves replacing hazardous reagents and solvents with more sustainable alternatives. Research into the synthesis of pyran derivatives has demonstrated the use of eco-friendly, low-cost, and renewable catalysts, such as those derived from coconut seed coat ash. ajgreenchem.com These approaches often utilize environmentally benign solvents like water or employ solvent-free conditions, which significantly reduces chemical waste. ajgreenchem.comnih.gov Such methods have been shown to be efficient, offering high yields and simple work-up procedures for the synthesis of various pyran-containing molecules. ajgreenchem.comresearchgate.net
Functionalization and Derivatization Strategies for Structural Diversity
The development of diverse libraries of bioactive molecules often requires efficient methods for modifying a core scaffold. For this compound, its bifunctional nature and tetrahydropyran ring present multiple opportunities for derivatization to explore structure-activity relationships.
The presence of both a primary amino group and a secondary hydroxyl group necessitates chemoselective functionalization strategies. The choice of reaction conditions and reagents allows for the modification of one group in the presence of the other. For instance, the amino group can be selectively acylated or sulfonated under specific conditions while leaving the hydroxyl group untouched. nih.gov However, achieving high selectivity often requires the use of protecting groups. nih.gov By temporarily masking one functional group, the other can be modified without interference. For example, the amino group can be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), allowing for selective reactions on the hydroxyl group. Subsequently, the protecting group is removed to either yield the N-unsubstituted derivative or allow for further functionalization of the newly liberated amine. nih.govnih.gov
Beyond the amino and hydroxyl groups, the tetrahydropyran ring itself can be functionalized to introduce structural diversity. A significant challenge in this area is the direct installation of substituents onto the saturated heterocyclic core via C–H bond functionalization. nih.gov This modern strategy avoids the need for pre-functionalized starting materials, making it a more step- and atom-economical approach. nih.gov
Recent developments have enabled the synthesis of highly substituted aminotetrahydropyrans through sequential C–H functionalization. nih.govnih.gov One reported process begins with a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran derivative. nih.govresearchgate.net This reaction is compatible with a range of aryl iodides, yielding the corresponding arylated products in moderate to good yields. nih.gov Following this, the amine can undergo a separate α-alkylation or arylation, leading to di-substituted aminotetrahydropyrans with high diastereoselectivity. nih.govnih.gov Such strategies that directly functionalize unreactive C–H bonds are powerful tools for rapidly generating libraries of complex molecules for drug discovery. nih.govumich.edu
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like derivatives of this compound. researchgate.net They function by temporarily masking a reactive functional group to prevent it from participating in unwanted side reactions during a synthetic transformation elsewhere in the molecule. The selection of a suitable protecting group depends on its stability to the reaction conditions under which it must remain intact and the mildness of the conditions required for its removal.
In the context of aminopyranols, a robust protecting group strategy is crucial for controlling regioselectivity and stereochemistry. An effective approach involves the use of "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting each other. researchgate.netnih.gov For example, the amino group might be protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the hydroxyl group is protected with an acid-labile tert-butyl (tBu) group. iris-biotech.de This orthogonality allows for the selective deprotection and subsequent functionalization of either the amine or the alcohol at different stages of a synthetic sequence, providing precise control over the construction of complex analogs. researchgate.netnih.gov
Table 1: Common Protecting Groups for Amino and Hydroxyl Functions This is an interactive table. Select a protecting group to see its typical introduction and cleavage conditions.
| Functional Group | Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Cleavage Conditions |
|---|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine in DMF) | |
| Hydroxyl | tert-Butyl | tBu | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP), acid catalyst | Aqueous acid (e.g., HCl, PTSA) | |
| Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
Stereochemical and Conformational Analysis of 3 Aminotetrahydro 2h Pyran 4 Ol Systems
Determination and Significance of Absolute Configuration (e.g., (3R,4R), (3R,4S) Isomers)
The 3-aminotetrahydro-2H-pyran-4-ol molecule possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The absolute configuration of these isomers is crucial as it dictates the spatial orientation of the amino and hydroxyl groups, which are often key pharmacophoric features.
The synthesis and characterization of specific stereoisomers are frequently documented in the patent literature, underscoring their importance as building blocks for more complex drug candidates. For instance, the (3R,4R) and (3S,4S) isomers are referred to as the trans isomers, while the (3R,4S) and (3S,4R) isomers are the cis isomers. The preparation of these specific isomers often involves stereoselective synthetic routes, the details of which are considered known in the art.
The significance of isolating and utilizing a single stereoisomer is paramount in drug development. Different stereoisomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties. In the context of this compound derivatives, the selection of a specific isomer, such as (3S,4S)-3-aminotetrahydro-2H-pyran-4-ol hydrochloride, for the synthesis of therapeutic agents highlights the critical role of absolute configuration in achieving desired biological effects.
| Isomer | CAS Number | Common Designation |
| (3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol | 1350734-61-0 | trans |
| (3S,4S)-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride | 3007673-00-6 | trans |
| (3R,4S)-3-Aminotetrahydro-2H-pyran-4-ol | 1638744-36-1 | cis |
| cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride | 1657033-39-0 | cis |
Conformational Preferences and Dynamics of the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring is not planar and, like cyclohexane (B81311), typically adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference of the amino and hydroxyl groups in the this compound isomers is a subject of detailed analysis, often through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling.
In the chair conformation, substituents prefer to occupy the more sterically favorable equatorial position. However, the presence of intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformational equilibrium. For example, in the cis isomers, a conformation where one substituent is axial and the other is equatorial might be stabilized by a hydrogen bond.
While specific experimental data on the conformational dynamics of the parent this compound is not extensively published in readily accessible literature, proton NMR spectra of its derivatives are often reported as being "consistent with theory," suggesting that the expected chair conformations are observed. The precise conformational preferences would be dictated by the interplay of steric hindrance, electronic effects, and potential intramolecular interactions.
Influence of Stereochemistry on Molecular Recognition and Biological Activity
The stereochemistry of the this compound moiety is a critical factor in its interaction with biological targets, influencing binding affinity and functional activity. This is evident from its incorporation into a variety of drug candidates.
Stereospecificity in Ligand-Target Binding Interactions
The use of specific stereoisomers of this compound in the synthesis of potent and selective bioactive molecules is a testament to the stereospecificity of ligand-target interactions. For example, derivatives of this scaffold have been investigated as M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators and as kinase inhibitors. The precise spatial arrangement of the amino and hydroxyl groups, as dictated by the (3R,4R), (3R,4S), or other isomeric forms, is crucial for fitting into the binding pocket of the target protein and establishing key interactions, such as hydrogen bonds and van der Waals contacts.
Role of the Hydroxyl Group Stereochemistry in Receptor Affinity
The stereochemistry of the hydroxyl group is particularly significant. Its orientation can determine whether it can act as a hydrogen bond donor or acceptor with specific residues in the receptor's binding site. A change in stereochemistry from (R) to (S) at the C4 position, for instance, would place the hydroxyl group in a completely different region of space, which could lead to a dramatic loss or gain of binding affinity. The consistent use of a single, defined stereoisomer in the synthesis of a series of potent compounds strongly implies that the specific orientation of the hydroxyl and amino groups is essential for optimal interaction with the biological target.
Conformational Rigidity and its Implications for Drug Design
While the tetrahydropyran ring has some conformational flexibility, it is more rigid than an open-chain alkyl group. This pre-organization of the substituents into a limited number of low-energy conformations can be advantageous in drug design. By incorporating the amino and hydroxyl groups into this cyclic scaffold, the entropic penalty of binding to a receptor is reduced, as the molecule does not need to "freeze" a large number of rotatable bonds upon binding. The inherent conformational preferences of the substituted tetrahydropyran ring can thus be exploited to present the key interacting groups in a bioactive conformation, leading to higher affinity and selectivity. The choice of a cis or trans isomer, with their different relative orientations of substituents, is a key strategic decision in the design of such conformationally constrained ligands.
Applications in Medicinal Chemistry and Drug Discovery
3-Aminotetrahydro-2H-pyran-4-ol as a Versatile Chiral Building Block for Pharmacologically Active Scaffolds
The inherent chirality and functional group disposition of this compound make it a highly attractive starting material for the synthesis of diverse and sp³-rich molecular scaffolds. Medicinal chemists leverage its stereochemically defined amino and hydroxyl groups to construct complex molecules with precise control over their spatial arrangement. This is particularly important as the biological activity of a drug is often dictated by its three-dimensional shape and its ability to fit into the specific binding site of a protein target. The tetrahydropyran (B127337) ring itself provides a conformationally restricted core, which can help to pre-organize appended functional groups for optimal interaction with a biological receptor, potentially leading to enhanced potency and selectivity. The synthesis of functionalized tetrahydropyran scaffolds has been an active area of research, with methods being developed to introduce a variety of substituents onto this core structure, thereby enabling the exploration of a wide chemical space for drug discovery. auctoresonline.org
Development of Bioactive Derivatives and Targeted Agents
The strategic incorporation of the this compound motif has led to the discovery and development of numerous bioactive derivatives targeting a range of enzymes and receptors implicated in various diseases.
While the precise chemical structure of the mTOR kinase inhibitor CC214-2, which contains a 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one core, is not publicly available in full detail, the development of this and other kinase inhibitors often involves the use of chiral building blocks to achieve selectivity and potency. evitachem.commdpi.com The this compound scaffold is a prime candidate for such a role, offering a rigid framework to present key pharmacophoric features to the kinase active site.
Phosphodiesterase 10A (PDE10A) is a key enzyme in the brain, and its inhibition is a promising strategy for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. The development of potent and selective PDE10A inhibitors is an area of intense research. While a broad range of heterocyclic scaffolds have been explored for PDE10A inhibition, the incorporation of chiral moieties like this compound can offer advantages in terms of achieving selectivity over other PDE isoforms and improving pharmacokinetic properties. Research in this area is ongoing to identify novel chemotypes with optimal efficacy and safety profiles.
Estrogen-Related Receptor Alpha (ERR-α) is a nuclear receptor that has been implicated in various diseases, including breast cancer and metabolic disorders. The development of inverse agonists for ERR-α is a key therapeutic strategy. The design of such molecules often relies on rigid scaffolds that can effectively occupy the ligand-binding pocket and induce a conformational change that leads to the inactivation of the receptor. The this compound scaffold, with its defined stereochemistry, presents an attractive starting point for the synthesis of novel ERR-α inverse agonists.
The this compound scaffold has proven to be a particularly fruitful template for the development of monoamine transporter ligands. These compounds are crucial for the treatment of depression, ADHD, and other neuropsychiatric disorders.
Researchers have successfully designed and synthesized a series of potent dopamine-norepinephrine reuptake inhibitors (DNRIs) and triple reuptake inhibitors (TRIs) based on a (2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol template. Current time information in Sydney, AU.nih.govresearchgate.net By systematically modifying the substituents on the aromatic rings and altering the stereochemistry of the hydroxyl group on the pyran ring, scientists have been able to fine-tune the selectivity and potency of these compounds for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). auctoresonline.orgCurrent time information in Sydney, AU. For example, specific substitutions have led to the development of highly potent and selective serotonin reuptake inhibitors (SSRIs) as well as potent DNRIs. auctoresonline.org
Furthermore, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been identified as selective dual serotonin and noradrenaline reuptake inhibitors. These findings underscore the remarkable versatility of the this compound scaffold in generating a diverse range of monoamine transporter ligands with tailored pharmacological profiles.
Below is a table summarizing some of the monoamine transporter ligands derived from a substituted tetrahydro-2H-pyran-4-ol template and their reported affinities for the respective transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| D-528 | 4.3 | 2.1 | 115 | Current time information in Sydney, AU. |
| D-529 | 6.8 | 3.9 | 187 | Current time information in Sydney, AU. |
| D-544 | 21 | 15 | 8.2 | Current time information in Sydney, AU. |
| D-595 | 35 | 22 | 12 | Current time information in Sydney, AU. |
| Compound 2a | - | - | 0.71 | auctoresonline.org |
| Compound 4a | - | - | 2.68 | auctoresonline.org |
| Compound 6b | 8.94 | 4.76 | - | auctoresonline.org |
| Compound 6h | 13 | 7.37 | - | auctoresonline.org |
Data presented as Ki (nM), which represents the binding affinity of the compound to the transporter. A lower Ki value indicates a higher affinity.
Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral medications used for the treatment of type 2 diabetes. The inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. The design of potent and selective DPP-IV inhibitors often involves the use of heterocyclic scaffolds that can mimic the dipeptide structure of the natural substrates. A review of structure-activity relationship studies of DPP-4 inhibitors highlights the importance of various heterocyclic scaffolds in achieving high inhibitory potency. mdpi.comnih.gov While a wide variety of structures have been investigated, the this compound moiety, with its amino and hydroxyl groups in a specific stereochemical arrangement, represents a valuable building block for creating novel DPP-IV inhibitors with improved pharmacological properties.
Elucidation of Mechanisms of Action for this compound-Derived Ligands
Understanding how a drug molecule works at a molecular level is crucial for rational drug design and for predicting its therapeutic effects and potential side effects. For ligands derived from this compound, this involves identifying their molecular targets and characterizing the interactions that lead to a biological response.
The functional groups of this compound are key to its ability to interact with biological targets. The hydroxyl and amino groups are excellent hydrogen bond donors and acceptors, while the oxygen atom within the pyran ring can also act as a hydrogen bond acceptor. These interactions are critical for anchoring a ligand within the binding site of a protein.
Molecular docking studies can be used to predict how these derivatives might fit into a target's binding pocket. For example, the amino group could form a key hydrogen bond with a backbone carbonyl in a kinase hinge region, a common binding motif for kinase inhibitors. nih.gov The hydroxyl group might interact with a charged residue like aspartate or glutamate, while the hydrophobic parts of the tetrahydropyran ring can engage in van der Waals interactions with nonpolar amino acid residues.
By binding to key proteins like kinases or receptors, ligands derived from this compound can modulate intracellular signaling pathways that are often dysregulated in disease. For example, many cancers are driven by aberrant activity of protein kinases. nih.govrsc.org A derivative of this compound designed as a kinase inhibitor could block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival. nih.gov
Similarly, if a derivative targets a G-protein coupled receptor (GPCR), it could act as an agonist or antagonist, either activating or blocking the receptor's downstream signaling pathways. The ability to modulate these pathways confers the therapeutic potential of these compounds across a wide range of diseases, from cancer to neurodegenerative disorders and inflammatory conditions. nih.gov
Computational and Theoretical Studies on 3 Aminotetrahydro 2h Pyran 4 Ol and Its Analogs
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 3-Aminotetrahydro-2H-pyran-4-ol) into the active site of a target protein. The primary goal is to predict the binding affinity and mode of interaction, which are crucial for assessing the compound's potential as a drug candidate.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous pyran-containing structures. For instance, research on pyran derivatives as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2), demonstrates the utility of this approach. In such studies, the pyran scaffold often forms key hydrogen bonds and hydrophobic interactions within the enzyme's active site. For this compound, the amino and hydroxyl groups are expected to be key pharmacophoric features, forming hydrogen bonds with amino acid residues in a target protein.
A typical molecular docking workflow involves:
Preparation of the ligand and protein structures: This includes generating the 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Defining the binding site: This is usually a pocket or groove on the protein surface that is known to be the active site.
Running the docking algorithm: Various algorithms can be used to sample different orientations and conformations of the ligand within the binding site.
Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and van der Waals forces, are then analyzed.
The following table illustrates hypothetical docking results for this compound against a generic kinase target, showcasing the type of data generated in such studies.
| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Kinase X | 1 | -7.8 | ASP145, LYS72, GLU91 | 3 |
| Kinase X | 2 | -7.5 | ASP145, TYR146 | 2 |
| Kinase Y | 1 | -6.9 | SER210, ASN198 | 2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Model Development for Rational Drug Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are crucial tools in rational drug design, helping to identify new molecules with the potential to bind to a specific target.
The development of a pharmacophore model for a series of compounds that includes this compound would involve identifying common structural features responsible for their biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. For this compound, the key pharmacophoric features would likely be:
A hydrogen bond donor (the amino group).
A hydrogen bond donor and acceptor (the hydroxyl group).
The tetrahydropyran (B127337) ring, which can engage in hydrophobic interactions.
Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.gov These models can then be used to screen large compound libraries to find new potential drug candidates. For example, a three-point pharmacophore model might be developed that specifies the spatial arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature. researchgate.net
| Pharmacophoric Feature | Corresponding Group in this compound |
| Hydrogen Bond Donor | Amino group (-NH2), Hydroxyl group (-OH) |
| Hydrogen Bond Acceptor | Hydroxyl group (-OH), Oxygen in pyran ring |
| Hydrophobic Center | Tetrahydropyran ring |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods can provide insights into various properties of this compound that are not accessible through classical molecular mechanics methods.
For this compound, quantum chemical calculations could be used to:
Determine the most stable conformation: By calculating the energies of different possible chair and boat conformations of the tetrahydropyran ring.
Calculate the distribution of electron density: This helps in identifying the most electron-rich and electron-poor regions of the molecule, which are important for understanding its interactions with other molecules.
Predict reactivity: By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons.
Simulate spectroscopic properties: Such as NMR and IR spectra, which can aid in the experimental characterization of the compound.
Studies on similar heterocyclic systems, like aminopyrroles, have utilized DFT to understand tautomeric equilibria and protonation sites, which are crucial for predicting their behavior in biological systems. nih.gov
| Calculated Property | Significance for this compound |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Mulliken Atomic Charges | Reveals the partial charges on each atom, highlighting sites for electrostatic interactions. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. fiveable.me Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the main source of conformational flexibility is the tetrahydropyran ring, which can adopt various chair and boat conformations. The relative positions (axial or equatorial) of the amino and hydroxyl substituents will significantly influence the stability of these conformations.
Conformational analysis of pyran analogues has shown that they often adopt a stable chair conformation. nih.govresearchgate.net For this compound, the preferred conformation would likely place the bulkier substituents in equatorial positions to minimize steric strain. However, intramolecular hydrogen bonding between the amino and hydroxyl groups could favor a conformation that might otherwise be less stable.
Computational methods used for conformational analysis include:
Systematic searches: Where all possible conformations are generated by rotating around single bonds.
Stochastic methods: Such as Monte Carlo simulations, which randomly sample the conformational space.
Molecular dynamics simulations: Which simulate the movement of the molecule over time, allowing it to explore different conformations.
The results of a conformational analysis can be visualized as a potential energy surface, which shows the energy of the molecule as a function of its conformational coordinates.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Chair (eq, eq) | 0.0 | C1-C2-C3-C4, C2-C3-C4-C5 |
| Chair (ax, ax) | 3.2 | C1-C2-C3-C4, C2-C3-C4-C5 |
| Twist-Boat | 5.8 | C1-C2-C3-C4, C2-C3-C4-C5 |
This table is for illustrative purposes only and does not represent actual experimental data.
In Silico Target Prediction and Polypharmacology Assessment
In the early stages of drug discovery, the biological target of a compound may not be known. In silico target prediction methods aim to identify potential protein targets for a given small molecule by comparing its properties to those of known ligands for various targets. nih.gov These methods can be broadly classified into:
Ligand-based methods: Which rely on the principle that similar molecules tend to have similar biological activities. These methods use 2D or 3D similarity searches or machine learning models trained on known ligand-target interactions.
Structure-based methods (reverse docking): Where the compound of interest is docked into the binding sites of a large number of proteins to identify those with which it is likely to interact.
Predicting the potential targets of this compound can help in understanding its potential therapeutic applications and also in identifying potential off-target effects that could lead to toxicity. This assessment of a compound's activity against multiple targets is known as polypharmacology.
Several web servers and software tools are available for in silico target prediction, such as TarFisDock and idTarget. unipi.it These tools can provide a ranked list of potential targets based on various scoring functions and algorithms.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework and the connectivity of atoms.
1D (¹H, ¹³C) NMR for Functional Group Identification and Regiochemistry
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 3-Aminotetrahydro-2H-pyran-4-ol. chegg.com ¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For instance, the protons attached to the pyran ring and those of the amino and hydroxyl groups will exhibit characteristic chemical shifts. The carboxylic proton in a related tetrahydropyran (B127337) structure, for example, typically appears as a broad singlet in a specific region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. chegg.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the number of different carbon environments. The chemical shifts of the carbon signals are indicative of the type of carbon (e.g., attached to an oxygen or nitrogen), which is crucial for confirming the presence of the pyran ring, amino, and hydroxyl functional groups. rsc.orgbeilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydropyran Derivatives
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | C3-OH | ~3.5 | Broad singlet | - |
| ¹H | C4-NH₂ | ~1.8 | Multiplet | 6.5 |
| ¹³C | C=O | ~170.0 | - | - |
| ¹³C | C-O (pyran) | 60-70 | - | - |
Note: The data presented is illustrative for analogous tetrahydropyran structures and may vary for this compound itself. Specific experimental data is required for precise assignments.
2D NMR (COSY, NOESY) for Stereochemical Assignments
Two-dimensional NMR techniques are indispensable for elucidating the stereochemistry of this compound. Correlation SpectroscopY (COSY) experiments reveal proton-proton coupling networks, establishing the connectivity between adjacent protons in the pyran ring. This information is vital for tracing the spin systems and confirming the regiochemistry.
Nuclear Overhauser Effect SpectroscopY (NOESY) provides through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the amino and hydroxyl groups. For example, a NOESY cross-peak between the proton on the carbon bearing the hydroxyl group (C4-H) and a proton on the carbon bearing the amino group (C3-H) would indicate their cis relationship on the pyran ring. Conversely, the absence of such a correlation might suggest a trans arrangement. These 2D NMR methods are key to differentiating between diastereomers.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules and for analyzing their solid-state structure. nih.govthieme-connect.de This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk
For this compound, obtaining a suitable single crystal is a prerequisite. thieme-connect.de The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. This provides definitive proof of the connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry at the chiral centers (C3 and C4). researchgate.net The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute structure. ed.ac.uk
Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination
Advanced chromatographic techniques are essential for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like this compound. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized analytical technique used to separate enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. tcichemicals.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately determined. rsc.org This is a critical quality control parameter in the synthesis of enantiomerically pure compounds. nih.gov
Table 2: Example of Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Note: These are typical conditions and would need to be optimized for the specific analysis of this compound enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.orgnih.gov In the context of this compound, LC-MS is invaluable for purity assessment and the identification of any impurities or degradation products. mdpi.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight and fragmentation pattern of each component as it elutes from the column. chromatographyonline.com This allows for the confident identification of the target compound and any related substances, even at very low concentrations. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is an indispensable tool for confirming the presence of key functional groups within the this compound molecule. youtube.com By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can identify the characteristic vibrations of different bonds. vscht.cz The IR spectrum of this compound is expected to exhibit distinct peaks corresponding to the O-H, N-H, and C-O functional groups.
The presence of the hydroxyl (-OH) group is typically confirmed by a broad and intense absorption band in the region of 3400 to 3650 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding. The amino (-NH₂) group also shows characteristic absorptions in a similar region, typically between 3300 and 3500 cm⁻¹. libretexts.org Primary amines like the one in this compound are expected to show two distinct peaks in this range, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org The C-O stretching vibration of the ether linkage within the tetrahydropyran ring and the alcohol group will likely appear in the fingerprint region, somewhere between 1320 and 1210 cm⁻¹. libretexts.org
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3400 - 3650 (broad) |
| Amino | N-H stretch | 3300 - 3500 (two peaks for primary amine) |
| Ether/Alcohol | C-O stretch | 1320 - 1210 |
| Alkane | C-H stretch | 2850 - 3000 |
This table presents expected ranges based on general principles of IR spectroscopy. Actual peak positions may vary slightly based on the specific molecular environment and experimental conditions.
Circular Dichroism (CD) for Chiral Compound Analysis
As this compound is a chiral compound, possessing stereocenters, circular dichroism (CD) spectroscopy is a powerful technique for its stereochemical analysis. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property unique to chiral molecules. nih.gov This technique is particularly valuable for determining the absolute configuration and enantiomeric purity of chiral compounds like the different stereoisomers of this compound.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. nih.gov For amino alcohols, the interaction of the amino and hydroxyl groups can lead to characteristic CD signals. nsf.gov The sign and magnitude of the Cotton effects in the CD spectrum can be correlated to the spatial arrangement of the chromophores relative to the chiral centers. semanticscholar.org While underivatized amino alcohols may have weak electronic transitions in the accessible UV region, derivatization with a chromophoric group can enhance the CD signal, facilitating more straightforward analysis. nsf.gov The induced CD signals upon complexation with a sensor can also be used to determine the absolute configuration and enantiomeric excess of the amino alcohol. nsf.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with a molecular formula of C₅H₁₁NO₂, elemental analysis provides experimental validation of its empirical formula. This technique typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified.
From these quantities, the percentage composition of carbon, hydrogen, and nitrogen in the original sample can be calculated. The oxygen content is usually determined by difference. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
**Table 2: Theoretical Elemental Composition of this compound (C₅H₁₁NO₂) **
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 51.26 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 9.49 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 11.96 |
| Oxygen | O | 16.00 | 2 | 32.00 | 27.30 |
| Total | 117.17 | 100.00 |
This table presents the theoretical elemental composition based on the molecular formula C₅H₁₁NO₂. nih.gov
Future Research Directions and Translational Perspectives
Innovations in Environmentally Benign and Scalable Synthetic Methodologies
The development of sustainable and efficient synthetic routes is crucial for the widespread application of 3-Aminotetrahydro-2H-pyran-4-ol and its derivatives. Current research focuses on moving away from harsh reaction conditions, hazardous solvents, and multi-step processes that limit yield and increase environmental impact.
Future innovations will likely concentrate on "green chemistry" principles. One promising approach involves the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates, improve yields, and reduce waste. researchgate.net Another area of development is the use of novel catalytic systems, such as indium-mediated reactions in aqueous media, which offer an environmentally friendly alternative to traditional methods that require anhydrous conditions and strong Lewis acids. tminehan.com Research into one-pot syntheses and tandem reactions, where multiple transformations occur in a single reaction vessel, will also be critical for creating scalable and economically viable manufacturing processes. tminehan.comnih.gov The development of a manufacturing route for (3S,4S)-3-aminotetrahydro-2H-pyran-4-ol that avoids column chromatography and harsh conditions highlights the feasibility of scalable production. jspc-home.com
| Synthetic Innovation | Principle | Potential Advantage |
| Indium-Mediated Cyclization | Use of indium metal as a promoter in aqueous media. tminehan.com | Environmentally benign, tolerates various functional groups, avoids harsh acids. tminehan.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.net | Faster reaction times, higher yields, potential for solvent-free conditions. researchgate.net |
| Tethered Prins Cyclization | An intramolecular reaction to form the tetrahydropyran (B127337) ring. nih.gov | Provides control over stereochemistry and allows for functionalization. nih.gov |
| Organocatalysis | Use of small organic molecules as catalysts. wordpress.com | Avoids heavy metal contaminants, often milder reaction conditions. |
Identification of Novel Biological Targets and Therapeutic Modalities
The tetrahydropyran scaffold is a common feature in numerous bioactive natural products and synthetic drugs, suggesting its wide-ranging therapeutic potential. nih.gov While derivatives of this compound have been investigated for specific applications, a vast landscape of biological targets remains to be explored. The amino and hydroxyl groups on the ring are key to its interactions with enzymes and receptors, allowing it to serve as a versatile building block for new medicines.
Future research will focus on screening derivatives against a broader array of biological targets. Pyran derivatives have already shown promise in treating viral diseases like HIV and hepatitis C, as well as bacterial infections. nih.govnih.gov For instance, certain pyran-based compounds have demonstrated specific activity against Mycobacterium tuberculosis. nih.gov Furthermore, the scaffold is prominent in compounds designed to treat neurodegenerative conditions like Alzheimer's disease by targeting muscarinic M1 receptors or acting as dual inhibitors of enzymes like AChE. nih.govgoogle.com Expanding high-throughput screening campaigns and utilizing chemical biology probes derived from this scaffold will be essential for identifying new protein interactions and therapeutic uses.
| Therapeutic Area | Potential Biological Target(s) | Example Modality |
| Neurodegenerative Diseases | Muscarinic M1 Receptors, AChE, BACE1, Beta-amyloid aggregation. nih.govgoogle.com | Positive Allosteric Modulators, Enzyme Inhibitors. nih.govgoogle.com |
| Infectious Diseases | HIV integrase, Bacterial enzymes, M. tuberculosis cell wall components. nih.govnih.govgoogle.com | Antiviral agents, Antibacterial compounds. nih.govnih.gov |
| Oncology | Kinases, Protein-Protein Interactions. | Small molecule inhibitors. |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX). | Anti-inflammatory agents. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Computational Design
Future research will leverage AI/ML for several key tasks:
De Novo Design: Generative models can design entirely new molecules based on the this compound core, optimized for specific properties or to bind to a particular biological target. mdpi.comnih.gov
Predictive Modeling: Deep neural networks and other machine learning algorithms can build highly accurate quantitative structure-activity relationship (QSAR) models. mdpi.com These models can screen virtual libraries of tens of millions of potential derivatives to prioritize the most promising candidates for synthesis.
Synthesis Planning: AI tools are emerging that can devise the most efficient and cost-effective synthetic routes to target molecules, which is crucial for complex heterocyclic structures. digitellinc.com
By combining computational power with medicinal chemistry intuition, researchers can more effectively navigate the vast chemical space surrounding this scaffold to discover next-generation therapeutics. nih.gov
Exploration of New Chemical Space through Diverse Derivatizations
The true potential of this compound lies in its capacity to serve as a starting point for a multitude of derivatives. Its functional groups—an amine and a hydroxyl group—provide ready handles for chemical modification, allowing for the systematic exploration of new chemical space. The goal is to create libraries of sp³-rich compounds, which are known to have a higher success rate in clinical development due to their complex three-dimensional shapes that allow for more specific interactions with biological targets. nih.gov
Future derivatization strategies will focus on:
Stereochemically Controlled Synthesis: Developing methods to synthesize all possible stereoisomers of substituted this compound will be crucial, as stereochemistry is often critical for biological activity. jspc-home.com
Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from a common starting material. nih.gov Applying this to the tetrahydropyran scaffold can lead to the discovery of compounds with entirely new biological functions.
Azide-Alkyne Cycloadditions: The conversion of the hydroxyl or amino group to an azide (B81097) allows for the use of "click chemistry" to easily link the scaffold to a wide variety of other molecular fragments, rapidly generating large libraries for screening. nih.gov
This systematic exploration is essential for identifying derivatives with improved potency, selectivity, and drug-like properties. nih.gov
Development of Multimodal Approaches for Complex Disease Treatment
Complex diseases such as cancer, metabolic syndrome, and neurodegenerative disorders often involve multiple pathological pathways. As a result, therapies that act on a single target may have limited efficacy. The development of multimodal therapies, which can involve either combination treatments or single molecules designed to hit multiple targets, is a promising frontier in medicine.
The this compound scaffold is an excellent platform for designing multi-target agents. Its flexible structure can be elaborated with different pharmacophores to interact with two or more distinct biological targets simultaneously. For example, pyran-based scaffolds have been used to create dual inhibitors of both acetylcholinesterase (AChE) and beta-amyloid aggregation for the treatment of Alzheimer's disease. nih.gov
Future research will aim to design and synthesize derivatives of this compound that can:
Combine anti-inflammatory and neuroprotective effects for treating diseases like Parkinson's or Alzheimer's.
Inhibit multiple viral enzymes or processes to overcome drug resistance in infections like HIV.
Target both cancer cell proliferation and angiogenesis in oncology.
These multimodal approaches hold the potential to deliver more effective and durable treatments for some of the most challenging human diseases.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Aminotetrahydro-2H-pyran-4-ol with high stereochemical purity?
Methodological Answer:
The synthesis of this compound requires careful control of stereochemistry, particularly for (3R,4S) and (3R,4R) diastereomers. A validated approach involves:
- Reductive Amination : Reacting tetrahydro-2H-pyran-4-one with ammonia or protected amines under hydrogenation conditions using catalysts like Pd/C or PtO₂.
- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution to isolate enantiomers .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and recrystallization from ethanol/water mixtures to achieve >97% purity .
Key Data : Boiling point (183°C) and density (1.071 g/cm³) of intermediates guide solvent selection .
Advanced: How can conflicting data on the stability of this compound hydrochloride under varying pH conditions be resolved?
Methodological Answer:
Discrepancies in stability studies often arise from hydrolysis sensitivity. To address this:
- Controlled Kinetic Studies : Monitor degradation via HPLC-MS at pH 2–12 (simulating gastric to physiological conditions). Use buffers like phosphate (pH 7.4) and citrate (pH 3.0) .
- Temperature Dependence : Apply Arrhenius plots to predict shelf-life at 25°C vs. 4°C. Evidence suggests room-temperature storage in inert atmospheres minimizes decomposition .
- Structural Confirmation : Post-degradation analysis via ¹H/¹³C NMR to identify hydrolyzed products (e.g., ring-opened aldehydes or amines) .
Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Detection at 210 nm optimizes sensitivity .
- Derivatization : Enhance detectability by reacting the amine group with dansyl chloride or o-phthalaldehyde for fluorescence-based assays .
- Mass Spectrometry : LC-ESI-MS in positive ion mode (m/z 154.1 for [M+H]⁺) confirms identity in biological samples .
Advanced: How do stereochemical variations (e.g., 3R,4S vs. 3R,4R) impact the biological activity of this compound derivatives?
Methodological Answer:
- Enantioselective Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinases or GPCRs) using isolated diastereomers. For example, (3R,4S)-isomers may show 10-fold higher affinity due to spatial compatibility with active sites .
- Molecular Dynamics Simulations : Model binding interactions using software like AutoDock Vina to predict stereochemical preferences .
- In Vivo PK/PD : Track pharmacokinetic differences (e.g., AUC, t₁/₂) between enantiomers in rodent models to correlate structure with efficacy .
Basic: What are the recommended safety protocols for handling this compound hydrochloride in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Work in fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste under ECHA guidelines .
- Storage : Keep in amber vials under inert gas (argon) at room temperature; avoid moisture to prevent HCl liberation .
Advanced: How can computational methods guide the design of novel this compound analogs for targeted drug delivery?
Methodological Answer:
- QSAR Modeling : Train models on existing bioactivity data (e.g., LogP, polar surface area) to predict ADMET profiles .
- Fragment-Based Design : Use Schrödinger’s “Core Hopping” to replace the pyran ring with isosteres (e.g., tetrahydropyran-4-ylmethanol derivatives) while retaining hydrogen-bonding capacity .
- Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., acetyl or phosphate) at the 4-hydroxy position to enhance bioavailability .
Basic: What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Solvent Screening : Test binary mixtures like ethanol/water (80:20) or acetone/heptane (60:40) based on solubility curves .
- Temperature Gradient : Cool hot saturated solutions from 50°C to 4°C at 1°C/min to maximize crystal yield.
- Purity Verification : Confirm via melting point (187°C for pure crystals) and HPLC (>99% area) .
Advanced: What strategies address contradictions in reported reaction yields for N-functionalization of this compound?
Methodological Answer:
- Catalyst Optimization : Compare Pd₂(dba)₃/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amination. Yields vary due to steric hindrance at the 4-position .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation (e.g., imine vs. enamine pathways) .
- Scale-Up Adjustments : Pilot studies show >20% yield drops at >10g scales; optimize mixing and heat transfer using microreactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
